molecular formula C14H20N2O4S B5664883 N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide

N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B5664883
M. Wt: 312.39 g/mol
InChI Key: AIDPGZBQWXTWMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide and its derivatives involves multi-step chemical reactions. One common method includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives (Khalid et al., 2014).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals a linearly extended conformation with specific interplanar angles between amide groups, highlighting the significance of molecular geometry in determining the compound's properties and interactions (Camerman et al., 2005).

Chemical Reactions and Properties

N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide can participate in various chemical reactions due to its functional groups. The presence of the acetamide group and the sulfonyl-substituted piperidine ring makes it a versatile compound for further chemical modifications and interactions with biological targets. These reactions are crucial for exploring its potential applications in drug design and development.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical applications. These properties are influenced by the compound's molecular structure and can affect its behavior in different environments and formulations.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH stability, and susceptibility to hydrolysis, are critical for understanding the compound's behavior in chemical and biological systems. The acetamide group, in particular, can undergo various chemical transformations, making it a key functional group in medicinal chemistry.

properties

IUPAC Name

N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11(17)15-13-7-6-12(10-14(13)20-2)21(18,19)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDPGZBQWXTWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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